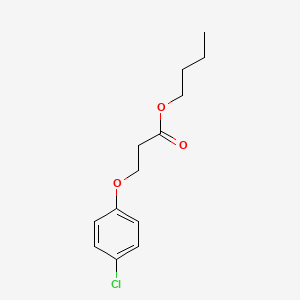
2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, along with a hydroxyl group attached to a benzaldehyde core. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination, chlorination, and fluorination of a hydroxybenzaldehyde derivative under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol derivative .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is largely dependent on its chemical structure and the specific context in which it is used. The presence of multiple halogen atoms and a hydroxyl group can influence its reactivity and interactions with biological targets. For example, the compound may interact with enzymes or receptors through hydrogen bonding, halogen bonding, or other non-covalent interactions, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Chloro-2-hydroxybenzaldehyde
Uniqueness
2-Bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms along with a hydroxyl group on the benzaldehyde core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H3BrClFO2 |
|---|---|
Peso molecular |
253.45 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-4-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-3(2-11)5(12)1-4(10)7(6)9/h1-2,12H |
Clave InChI |
SXWDEPDHQGSWJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Cl)Br)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)


![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)

![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)


